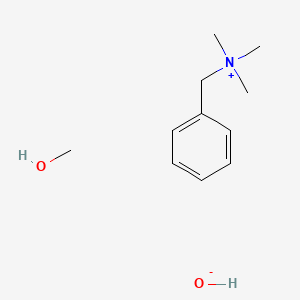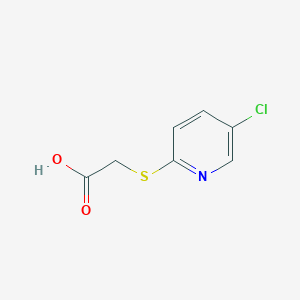
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of a benzyloxy group at the 7th position and a bromine atom at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 7-(Benzyloxy)-2,3-dihydroinden-1-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
Scientific Research Applications
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and bromine atom play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(Benzyloxy)-2,3-dihydroinden-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3-dihydroinden-1-one: Lacks the benzyloxy group, which may reduce its binding affinity to certain molecular targets.
7-(Benzyloxy)-4-chloro-2,3-dihydroinden-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the benzyloxy group and the bromine atom in 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H13BrO2 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-bromo-7-phenylmethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-9-15(16-12(13)6-8-14(16)18)19-10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 |
InChI Key |
XLWGVTALTGTKBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














